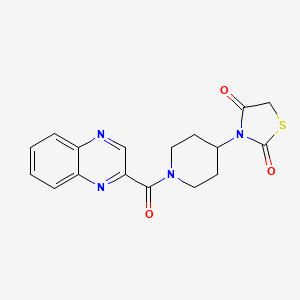

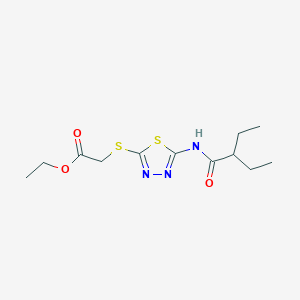

![molecular formula C24H22N4O2 B2825754 5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921506-93-6](/img/structure/B2825754.png)

5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-allyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridine core, which is a type of diazine. Diazines are six-membered heterocyclic aromatic compounds with two nitrogen atoms . They are found in many biologically active compounds and are used in drug design and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[4,3-c]pyridine core, with various substituents attached at different positions. The exact structure would depend on the positions and nature of these substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, pyridine derivatives can react with Grignard reagents, and can also undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives are generally polar and can participate in hydrogen bonding .Scientific Research Applications

Synthesis and Characterization

Chemistry and Structure : The compound belongs to a class of chemicals that are often synthesized from amino pyrazoles and α-cyanochalcones. Studies on similar compounds have shown that they often prefer a 2H-tautomeric structure in solution and crystal structures. Such compounds form various molecular structures like hydrogen-bonded trimers and two-dimensional sheets in their crystalline forms (Quiroga et al., 1999).

Derivatives and Analog Synthesis : Research on analogous compounds, such as those involving the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, illustrates the versatility of these structures in creating a variety of derivatives through cycloaddition and other chemical reactions (Rahmouni et al., 2014).

Biological Evaluation : Similar compounds have been evaluated for their potential as anticancer and anti-inflammatory agents. For instance, a series of pyrazolopyrimidines derivatives showed promising results in cytotoxicity tests and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Potential Applications in Medicine and Biology

Pharmacological Potential : Related compounds, like 5-allyl derivatives of pyrazolo[4,3-c]pyridine, have been explored for their potential in medical applications. The structural characteristics of these compounds make them candidates for pharmacological studies, particularly in exploring their interaction with various biological targets (Revanna et al., 2013).

Synthetic Utility in Drug Development : The versatility in the synthesis of these compounds, as evidenced by the creation of various heterocyclic structures like pyrazoles, pyridines, and pyrimidines, suggests their utility in the development of new therapeutic agents (Fadda et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-4-10-27-14-20(23(29)25-18-12-16(2)11-17(3)13-18)22-21(15-27)24(30)28(26-22)19-8-6-5-7-9-19/h4-9,11-15H,1,10H2,2-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATQVJSJFXEVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B2825674.png)

![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride](/img/structure/B2825675.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825676.png)

![2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2825677.png)

![3-(tert-butyl)-1-(3-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2825678.png)

![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)

![2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2825681.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)

![N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2825689.png)